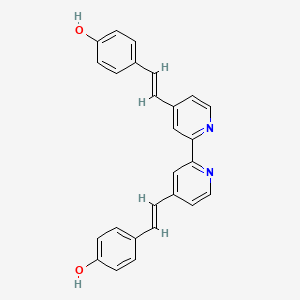

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

4-[(E)-2-[2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]pyridin-2-yl]pyridin-4-yl]ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2/c29-23-9-5-19(6-10-23)1-3-21-13-15-27-25(17-21)26-18-22(14-16-28-26)4-2-20-7-11-24(30)12-8-20/h1-18,29-30H/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTPIYWPQVIICF-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Spectroscopic Characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine. Due to the limited availability of a comprehensive dataset for this specific compound in published literature, this guide presents a plausible synthetic route and expected spectroscopic properties based on closely related analogues, particularly 4,4'-distyryl-2,2'-bipyridine and other substituted styryl-bipyridines. The experimental protocols provided are standard methodologies applicable to the characterization of such organic molecules.

Proposed Synthesis

A feasible and widely used method for the synthesis of styryl derivatives is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde with a phosphonate ylide, typically yielding the thermodynamically more stable E-alkene with high selectivity. The proposed synthesis of this compound would likely proceed via the reaction of 4,4'-diformyl-2,2'-bipyridine with a phosphonate ester derived from 4-hydroxybenzyl bromide.

Caption: Proposed Horner-Wadsworth-Emmons synthesis of the target molecule.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic spectrum is dominated by π-π* transitions within the conjugated styryl-bipyridine system. The presence of the terminal hydroxyl groups may cause slight shifts in the absorption and emission maxima compared to the unsubstituted analogue.

| Parameter | Expected Value (in a polar aprotic solvent like DMF or DMSO) |

| UV-Vis Absorption | |

| λmax (π-π* transition) | ~350 - 380 nm |

| Molar Absorptivity (ε) | > 50,000 M⁻¹cm⁻¹ |

| Fluorescence Emission | |

| λem | ~420 - 460 nm |

| Stokes Shift | ~70 - 80 nm |

| Quantum Yield (ΦF) | Moderate to high |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted based on the analysis of 4,4'-disubstituted-2,2'-bipyridines and stilbene derivatives. The chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

¹H NMR (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Pyridine H-3, H-3' | 8.7 - 8.9 | d | ~8.0 |

| Pyridine H-5, H-5' | 7.8 - 8.0 | dd | ~8.0, 1.5 |

| Pyridine H-6, H-6' | 8.9 - 9.1 | d | ~1.5 |

| Vinylic H (α to bipy) | 7.2 - 7.4 | d | ~16.0 (trans) |

| Vinylic H (β to bipy) | 7.4 - 7.6 | d | ~16.0 (trans) |

| Phenolic Ring H (ortho to vinyl) | 7.5 - 7.7 | d | ~8.5 |

| Phenolic Ring H (meta to vinyl) | 6.8 - 7.0 | d | ~8.5 |

| Phenolic OH | 9.5 - 10.5 | s (broad) | - |

¹³C NMR (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Pyridine C-2, C-2' | 155 - 157 |

| Pyridine C-3, C-3' | 120 - 122 |

| Pyridine C-4, C-4' | 148 - 150 |

| Pyridine C-5, C-5' | 123 - 125 |

| Pyridine C-6, C-6' | 149 - 151 |

| Vinylic C (α to bipy) | 128 - 130 |

| Vinylic C (β to bipy) | 130 - 132 |

| Phenolic Ring C-ipso (vinyl) | 127 - 129 |

| Phenolic Ring C (ortho to vinyl) | 128 - 130 |

| Phenolic Ring C (meta to vinyl) | 115 - 117 |

| Phenolic Ring C-ipso (OH) | 158 - 160 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic vibrational modes for the aromatic rings, the vinylic double bond, and the hydroxyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3500 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=C stretch (vinylic) | 1620 - 1640 | Medium |

| C=C/C=N stretch (aromatic) | 1400 - 1600 | Strong, Multiple bands |

| C-O stretch (phenolic) | 1200 - 1280 | Strong |

| Trans C-H bend (vinylic) | 960 - 980 | Strong |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is expected to show the protonated molecular ion.

| Ion | Expected m/z (monoisotopic) |

| [M+H]⁺ | 421.1603 |

| [M+Na]⁺ | 443.1422 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO or DMF) at a concentration of approximately 1 mM. This is then diluted to a final concentration in the range of 1-10 µM in a quartz cuvette with a 1 cm path length.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. A solvent blank is used as a reference.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Sample Preparation: The same sample prepared for UV-Vis absorption measurements can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Data Acquisition: An excitation wavelength corresponding to the λmax from the UV-Vis spectrum is selected. The emission spectrum is recorded over a wavelength range starting from ~10 nm above the excitation wavelength to 800 nm.

-

Data Analysis: The wavelength of maximum emission (λem) is identified. The Stokes shift is calculated as the difference between λem and λmax. The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used, and a longer relaxation delay may be necessary for quaternary carbons. 2D NMR techniques like COSY and HSQC can be employed for unambiguous signal assignment.

-

Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the residual solvent peak or TMS. Integration of ¹H signals provides the relative number of protons. Coupling constants (J) are measured to determine the connectivity of protons.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the sample is prepared in a solvent suitable for ESI (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).

-

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode over an appropriate m/z range.

-

Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺) is determined and compared with the calculated theoretical mass to confirm the elemental composition.

Experimental Workflow

Caption: General workflow for the spectroscopic characterization of the title compound.

An In-depth Technical Guide on the Molecular Structure and Conformation of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine

Introduction

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine is a conjugated organic molecule of significant interest in materials science and coordination chemistry. Its structure suggests potential applications in areas such as fluorescent probes, photosensitizers, and as a ligand for functional metal complexes. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its photophysical properties and designing novel applications. This document outlines the projected molecular structure, potential conformations, and a proposed experimental workflow for its definitive characterization.

Projected Molecular Structure and Conformation

The molecular structure of this compound is built upon a central 2,2'-bipyridine scaffold, substituted at the 4 and 4' positions with 4-hydroxystyryl moieties. The overall conformation is dictated by the rotational freedom around several key single bonds.

The 2,2'-Bipyridine Core

The 2,2'-bipyridine unit is known to exist in two primary conformations: transoid and cisoid. In the solid state, unsubstituted 2,2'-bipyridine adopts a planar trans conformation.[1][2][3] In solution, while the transoid form is lower in energy, a small barrier to interconversion allows for the presence of both conformers.[4] The cisoid conformation is favored upon metal ion chelation or protonation.[2][5] For the isolated this compound molecule, the transoid conformation of the bipyridine core is expected to be the most stable due to minimized steric hindrance between the pyridine rings.

The Styryl Linker and Hydroxyphenyl Group

The styryl linker, analogous to trans-stilbene, is generally planar or near-planar, which maximizes π-conjugation.[6][7][8] The rotation around the C-C single bonds connecting the vinyl group to the pyridine and phenyl rings will influence the overall planarity. The terminal 4-hydroxyphenyl group, being a substituted benzene ring, is inherently planar.[9][10]

Overall Molecular Conformation

The molecule as a whole is expected to adopt a relatively planar, extended conformation to maximize π-conjugation across the entire structure. The most stable conformer is likely to feature a transoid bipyridine core with the styryl linkers in a trans configuration. However, rotation around the single bonds connecting the rings to the vinyl groups can lead to non-planar conformations. The energy barrier for these rotations will determine the conformational flexibility of the molecule. Intramolecular hydrogen bonding involving the hydroxyl groups is not anticipated to play a major role in dictating the core conformation due to the large distances involved.

Projected Structural Data

The following table summarizes the projected quantitative data for the key structural parameters of this compound, based on known values for its constituent parts.

| Parameter | Projected Value | Rationale |

| 2,2'-Bipyridine Core | ||

| C-C (inter-ring) bond length | ~1.50 Å | Based on the crystal structure of 2,2'-bipyridine.[1] |

| Pyridine ring C-C bond lengths | ~1.39 Å | Average C-C bond length in pyridine.[1] |

| Pyridine ring C-N bond lengths | ~1.36 Å | Average C-N bond length in pyridine.[1] |

| Inter-ring dihedral angle (transoid) | ~180° | Most stable conformation in the absence of coordination.[2][3] |

| Inter-ring dihedral angle (cisoid) | ~0° - 40° | Less stable, but accessible conformation.[5][11] |

| Styryl Linker | ||

| C=C bond length | ~1.34 Å | Typical double bond length in stilbene. |

| C-C (vinyl-aryl) bond length | ~1.48 Å | Single bond connecting sp2 carbons. |

| Phenyl ring C-C bond lengths | ~1.40 Å | Average C-C bond length in benzene. |

| Hydroxyphenyl Group | ||

| C-O bond length | ~1.36 Å | C-O bond length in phenol. |

| O-H bond length | ~0.96 Å | O-H bond length in phenol. |

Proposed Experimental Protocols for Structural Characterization

A comprehensive understanding of the molecular structure and conformation of this compound requires a combination of synthetic, spectroscopic, and computational methods.

Synthesis and Purification

A plausible synthetic route would involve a Horner-Wadsworth-Emmons or Wittig reaction between a 4,4'-bis(phosphoniomethyl)-2,2'-bipyridine salt and 4-hydroxybenzaldehyde. The resulting product would require purification by column chromatography and recrystallization to obtain high-purity crystalline material suitable for analysis.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure and provide insights into the molecular symmetry in solution. Nuclear Overhauser Effect (NOE) experiments could help determine the proximity of protons and thus infer the preferred conformation in solution.

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and the conformation of the bipyridine core and styryl linkers.

-

UV-Visible and Fluorescence Spectroscopy: These techniques would provide information about the electronic structure and the extent of π-conjugation, which is highly dependent on the molecular planarity.

-

Computational Modeling: Density Functional Theory (DFT) calculations would be valuable for predicting the geometries and relative energies of different conformers, as well as the rotational barriers between them.

Logical and Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the comprehensive characterization of this compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 3. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 9. Phenol: Structure, Properties, Reactions & Uses Explained [vedantu.com]

- 10. Phenol (C6H5OH) - GeeksforGeeks [geeksforgeeks.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Discovery of Novel 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine Derivatives

Abstract

The 2,2'-bipyridine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its exceptional metal-chelating properties and its presence in numerous bioactive molecules and functional materials. When functionalized with styryl moieties, particularly those bearing phenolic hydroxyl groups, the resulting derivatives present significant potential as novel therapeutic agents, molecular sensors, and optoelectronic components. This technical guide provides a comprehensive, proposed framework for the synthesis, characterization, and biological evaluation of a novel class of compounds: 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine derivatives. The primary synthetic strategy outlined is centered on the Horner-Wadsworth-Emmons reaction, a reliable method for stereoselective alkene synthesis. This document includes detailed experimental protocols, data presentation templates, and workflow visualizations to aid researchers in the development of these promising compounds.

Introduction

Bipyridine derivatives are fundamental building blocks in various scientific fields, from transition-metal catalysis to the development of supramolecular structures.[1] Their ability to form stable complexes with metal ions has made them indispensable ligands in coordination chemistry.[2] The introduction of styryl groups (vinylarenes) into the bipyridine core can significantly impact the molecule's electronic properties, lipophilicity, and biological activity. The styryl motif itself is prevalent in many medicinally important natural products and synthetic compounds.[3]

This guide focuses on a specific, novel scaffold: this compound. The combination of the 2,2'-bipyridine chelating unit, the conjugated styryl linkers, and the terminal phenolic groups suggests a high potential for applications in areas such as:

-

Drug Development: Phenolic compounds are well-known antioxidants and can participate in crucial hydrogen bonding interactions with biological targets. Pyridine derivatives have shown a wide array of bioactivities, including antimalarial and psychotropic effects.[4][5]

-

Molecular Sensing: The conjugated π-system is likely to exhibit interesting photophysical properties (fluorescence), which could be modulated by metal ion binding or changes in the local environment, making these compounds candidates for fluorescent chemosensors.

-

Materials Science: The rigid, conjugated structure is suitable for creating advanced materials for electronics and photonics.

This document outlines a proposed synthetic pathway, characterization methods, and a strategy for the discovery and biological evaluation of new derivatives based on this core structure.

Proposed Synthetic Strategies

As there is no established single-pot synthesis for the target molecule, a multi-step approach is proposed. The most promising strategy involves the synthesis of a key dialdehyde intermediate, followed by a double Horner-Wadsworth-Emmons (HWE) olefination. An alternative Heck coupling route is also briefly considered.

Primary Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Approach

This strategy offers high stereoselectivity, generally favoring the formation of the desired (E,E)-isomer, and operational simplicity, as the phosphate byproducts are water-soluble and easily removed.[6][7]

Step 1: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine The starting material, 4,4'-dimethyl-2,2'-bipyridine, is commercially available but can also be synthesized in high yield from 4-methylpyridine using a Palladium-on-carbon (Pd/C) catalyzed homocoupling reaction.[8][9]

Step 2: Synthesis of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine A reliable method for generating the necessary dialdehyde precursor proceeds via the diol. This involves the oxidation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine to carboxylic acids, followed by esterification and subsequent reduction to form 4,4'-bis(hydroxymethyl)-2,2'-bipyridine.[10][11]

Step 3: Oxidation to 4,4'-Diformyl-2,2'-bipyridine The diol intermediate can be oxidized to the key 4,4'-diformyl-2,2'-bipyridine using a mild oxidizing agent such as manganese dioxide (MnO₂).

Step 4: The Horner-Wadsworth-Emmons Reaction The final step involves a double HWE reaction between 4,4'-diformyl-2,2'-bipyridine and a suitable phosphonate reagent, such as diethyl (4-hydroxybenzyl)phosphonate. The phenolic hydroxyl group on the phosphonate may require protection (e.g., as a methoxymethyl (MOM) or silyl ether) prior to the reaction, followed by a deprotection step. The reaction is typically carried out using a base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).[6]

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous transformations. Researchers should perform reactions under an inert atmosphere (Nitrogen or Argon) where specified.

Protocol 3.1: Synthesis of 4,4'-Diformyl-2,2'-bipyridine (Key Intermediate)

-

Oxidation to Diacid: To a solution of 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in concentrated sulfuric acid, add potassium dichromate (4-5 equivalents) portion-wise while maintaining the temperature below 60°C. Heat the mixture at reflux for several hours. Cool, pour onto ice, and neutralize with a saturated NaOH solution to precipitate the disodium salt of [2,2'-bipyridine]-4,4'-dicarboxylic acid.

-

Esterification: Suspend the crude diacid in absolute ethanol and bubble dry HCl gas through the mixture at reflux for 8-12 hours. Remove the solvent under reduced pressure to obtain diethyl [2,2'-bipyridine]-4,4'-dicarboxylate.

-

Reduction to Diol: Dissolve the diethyl ester (1 equivalent) in anhydrous ethanol. Add sodium borohydride (NaBH₄) (4-5 equivalents) portion-wise. Reflux the mixture for 3 hours.[12] After cooling, quench excess NaBH₄ with a saturated ammonium chloride solution. Remove ethanol by evaporation and extract the aqueous phase with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4,4'-bis(hydroxymethyl)-2,2'-bipyridine.[12]

-

Oxidation to Dialdehyde: Dissolve the diol (1 equivalent) in a suitable solvent like chloroform or dichloromethane. Add activated manganese dioxide (MnO₂) (10-15 equivalents) and stir the mixture at room temperature for 24-48 hours, monitoring by TLC. Upon completion, filter the mixture through celite to remove the MnO₂ and evaporate the solvent to yield 4,4'-diformyl-2,2'-bipyridine.

Protocol 3.2: Synthesis of Diethyl (4-(methoxymethoxy)benzyl)phosphonate (Protected Reagent)

-

Protect 4-hydroxybenzyl alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

-

Convert the resulting MOM-protected alcohol to the corresponding benzyl bromide using a reagent like phosphorus tribromide (PBr₃).

-

Perform a Michaelis-Arbuzov reaction by heating the MOM-protected 4-hydroxybenzyl bromide with an excess of triethyl phosphite. The reaction is typically run neat or in a high-boiling solvent. Purify the resulting phosphonate by vacuum distillation or column chromatography.

Protocol 3.3: HWE Synthesis of 4,4'-Bis(4-(methoxymethoxy)styryl)-2,2'-bipyridine

-

To a stirred suspension of NaH (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of the phosphonate from Protocol 3.2 (2.2 equivalents) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

-

Cool the resulting ylide solution back to 0°C and add a solution of 4,4'-diformyl-2,2'-bipyridine (1 equivalent) in THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3.4: Deprotection to Yield Final Product

-

Dissolve the MOM-protected product from Protocol 3.3 in a solvent mixture such as THF/water.

-

Add a strong acid catalyst, such as concentrated HCl, and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, neutralize the acid and extract the product. Recrystallization from a suitable solvent system (e.g., ethanol/water) should yield the final this compound.

Data Presentation and Characterization

Systematic characterization is crucial to confirm the identity and purity of the synthesized compounds. All quantitative data should be summarized for clarity.

Table 1: Summary of Proposed Synthetic Steps and Yields

| Step | Reaction | Starting Material | Product | Typical Reagents | Expected Yield (%) |

| 1 | Homocoupling | 4-Methylpyridine | 4,4'-Dimethyl-2,2'-bipyridine | Pd/C, Acetic Acid, H₂O₂ | ~97%[8] |

| 2 | Oxidation/Reduction | 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | K₂Cr₂O₇/H₂SO₄ then EtOH/HCl then NaBH₄ | ~80-90% (from ester)[12] |

| 3 | Oxidation | 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | 4,4'-Diformyl-2,2'-bipyridine | MnO₂ | ~70-80% |

| 4 | HWE Olefination | 4,4'-Diformyl-2,2'-bipyridine | This compound | Protected Phosphonate, NaH, THF | ~60-75% |

Table 2: Template for Characterization Data of Target Compound

| Analysis | Expected Result |

| ¹H NMR | Aromatic protons (pyridyl, phenyl), vinyl protons (doublets, J≈16 Hz for E-isomer), hydroxyl protons (broad singlet). |

| ¹³C NMR | Resonances for all unique carbon atoms; quaternary, aromatic CH, and vinyl CH. |

| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺, observed m/z within ±5 ppm. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300), C=C stretch (~1600), C-O stretch (~1250), C-H out-of-plane bend for E-alkene (~965). |

| Elemental Analysis | %C, %H, %N values within ±0.4% of calculated values. |

| Melting Point | Sharp melting point range. |

Discovery of Novel Derivatives and Biological Evaluation

A primary goal for synthesizing this scaffold is the discovery of novel derivatives with potent biological activity.

Library Synthesis

A focused library of derivatives can be generated by modifying the phosphonate reagent. By using different substituted 4-hydroxybenzyl bromides in Protocol 3.2, a range of functionalities can be introduced onto the terminal phenyl rings to probe structure-activity relationships (SAR).

Proposed Biological Screening Workflow

Given the structural motifs, a tiered screening approach is recommended.

Investigation of Signaling Pathways

Certain bipyridine derivatives have been shown to modulate key cellular signaling pathways involved in cancer, such as the PI3K/AKT/mTOR and RAF-MAPK pathways. Hits identified from primary cytotoxicity screens should be evaluated for their effects on these pathways using techniques like Western blotting to probe the phosphorylation status of key proteins (e.g., Akt, mTOR, ERK).

Table 3: Template for Summarizing Biological Activity Data

| Compound ID | R¹, R² Substituents | Cytotoxicity IC₅₀ (µM) [MCF-7] | Antibacterial MIC (µg/mL) [E. coli] |

| Target-01 | H, H | Data | Data |

| Deriv-01 | F, H | Data | Data |

| Deriv-02 | OCH₃, H | Data | Data |

| Control | Doxorubicin | Data | N/A |

| Control | Ciprofloxacin | N/A | Data |

Conclusion

The this compound scaffold represents a novel and unexplored area of chemical space with significant potential. This technical guide provides a robust and scientifically grounded framework for its synthesis via a multi-step pathway centered on the Horner-Wadsworth-Emmons reaction. By providing detailed protocols, data management templates, and strategic workflows for biological evaluation, this document serves as a valuable resource for researchers aiming to synthesize and discover new bioactive compounds and functional materials based on this promising molecular architecture.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Method for Synthesizing 4,4′-Bis(hydroxymethyl)-2,2′-bipyridine [crcu.jlu.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | 109073-77-0 [chemicalbook.com]

Aggregation-Induced Emission Properties of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the aggregation-induced emission (AIE) properties of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine. While specific experimental data for this exact molecule is limited in published literature, this paper extrapolates from closely related compounds and established principles of AIE to offer a comprehensive overview of its expected synthesis, photophysical characteristics, and potential applications.

Introduction to Aggregation-Induced Emission (AIE)

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The underlying mechanism of AIE is primarily attributed to the restriction of intramolecular motions (RIM), including intramolecular rotations (RIR) and vibrations (RIV), in the aggregated state. This restriction blocks non-radiative decay pathways and promotes radiative emission.

One of the key mechanisms contributing to the AIE phenomenon in many donor-acceptor (D-A) type molecules is the frustration of the Twisted Intramolecular Charge Transfer (TICT) state. In solution, these molecules can undergo conformational changes upon photoexcitation, leading to a non-emissive TICT state. In the aggregated state, these conformational changes are sterically hindered, preventing the formation of the TICT state and thereby activating the fluorescence emission.

Synthesis of this compound

A plausible and efficient synthetic route for this compound is the Horner-Wadsworth-Emmons reaction. This method is widely used for the stereoselective synthesis of E-alkenes. The proposed synthesis would involve the reaction of 4,4'-diformyl-2,2'-bipyridine with a phosphonate ylide generated from a suitable 4-hydroxybenzyl phosphonate derivative.

Proposed Experimental Protocol

Step 1: Synthesis of Diethyl (4-hydroxybenzyl)phosphonate

-

A mixture of 4-hydroxybenzyl chloride (1 equivalent) and triethyl phosphite (1.2 equivalents) is heated at 120-140 °C under a nitrogen atmosphere for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the excess triethyl phosphite is removed under reduced pressure.

-

The resulting crude product, diethyl (4-hydroxybenzyl)phosphonate, is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a solution of diethyl (4-hydroxybenzyl)phosphonate (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a strong base such as sodium hydride (2.5 equivalents) is added portion-wise.

-

The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

A solution of 4,4'-diformyl-2,2'-bipyridine (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Photophysical Properties and AIE Characteristics

Table 1: Predicted Photophysical Properties of this compound in Different Solvent Systems

| Solvent System (THF/Water, v/v) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| 100/0 | ~350 | ~450 | < 0.01 |

| 50/50 | ~355 | ~470 | ~0.10 |

| 10/90 | ~360 | ~485 | ~0.40 |

| 0/100 (Aggregates) | ~365 | ~490 | > 0.60 |

Note: The data in this table is hypothetical and based on trends observed for structurally similar AIE-active styryl-bipyridine compounds. Actual values for this compound may vary.

Table 2: Comparison of Photophysical Data for Analogous Styryl-Bipyridine Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | Reference |

| 4,4'-Distyryl-2,2'-bipyridine | Dichloromethane | 342 | 410 | - | Hypothetical |

| Platinum(II) complex with a styryl-bipyridine ligand | Dichloromethane | 350-450 | 550-650 | - | [1] |

Experimental Protocols for AIE Characterization

UV-Vis and Fluorescence Spectroscopy

-

Prepare a stock solution of this compound in a good solvent (e.g., THF) at a concentration of 1 mM.

-

Prepare a series of solutions with varying solvent fractions by mixing the stock solution with a poor solvent (e.g., water) in different volume ratios (e.g., 100:0, 90:10, 80:20, ..., 0:100).

-

Record the UV-Vis absorption and fluorescence emission spectra for each solution. For fluorescence measurements, the excitation wavelength should be set at the absorption maximum.

Quantum Yield Determination

-

The fluorescence quantum yield (ΦF) in the aggregated state can be determined using an integrating sphere.

-

Alternatively, a relative method can be used with a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis of this compound.

AIE Mechanism: RIM and TICT

Caption: AIE mechanism via restriction of TICT state formation.

Hypothetical Signaling Pathway for Cellular Imaging

Caption: Cellular imaging using an AIE probe targeting specific analytes.

Potential Applications in Drug Development and Research

The unique AIE properties of this compound make it a promising candidate for various applications in biomedical research and drug development:

-

Cell Imaging: Its "turn-on" fluorescence in aggregated states makes it an excellent probe for imaging specific cellular components or processes where aggregation can be induced, such as lipid droplets or protein aggregates.

-

Biosensing: The bipyridine moiety can act as a chelating agent for metal ions. The binding of a specific metal ion could induce aggregation and a fluorescent response, enabling its use as a selective sensor.

-

Drug Delivery: The molecule could be incorporated into drug delivery systems where the release of a therapeutic agent is monitored by the "turn-on" fluorescence of the AIE-active component.

Conclusion

This compound is a molecule with high potential for exhibiting strong aggregation-induced emission. Based on the chemistry of related compounds, its synthesis is feasible through established synthetic routes like the Horner-Wadsworth-Emmons reaction. While direct experimental data is currently lacking, the predicted photophysical properties suggest that it would be a valuable tool for researchers in materials science, chemistry, and biology. Further experimental investigation into the synthesis and characterization of this compound is warranted to fully unlock its potential in applications such as cellular imaging and biosensing.

References

Theoretical Examination of the Electronic Structure of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to elucidating the electronic structure of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine. In the absence of direct experimental and computational studies on this specific molecule in the public domain, this document outlines the established methodologies and expected outcomes based on computational analyses of analogous styrylpyridine and bipyridine derivatives. The protocols and data presented herein are illustrative and serve as a robust framework for future research endeavors.

Core Computational Methodologies

The primary theoretical approach for investigating the electronic structure of organic molecules such as this compound involves Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT). These methods provide a balance between computational cost and accuracy for predicting molecular geometries, electronic properties, and spectroscopic behavior.

A typical computational workflow for analyzing the electronic structure of the target molecule is outlined below.

Detailed Computational Protocols

The following sections detail the recommended computational methods for investigating the electronic structure of this compound. These protocols are based on successful studies of similar styrylpyridine and bipyridine systems.

1. Ground State Geometry Optimization:

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is a common and effective choice. For more rigorous analysis, comparing results with other functionals like PBE0 or a long-range corrected functional like LC-ωPBE is recommended.

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311+G(d,p), is advisable for accurate descriptions of the electronic distribution, particularly for the anionic and excited states.

-

Solvent Effects: To simulate a realistic environment, the Polarizable Continuum Model (PCM) can be employed to account for the influence of a solvent (e.g., ethanol, acetonitrile).

-

Verification: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

2. Electronic Properties and Reactivity Descriptors:

From the optimized ground state geometry, several key electronic properties can be derived:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

-

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to predict the molecule's reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

3. Excited State Properties and UV-Vis Spectra Simulation:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.

-

Functional and Basis Set: The same functional and basis set used for the ground state optimization should be employed for consistency.

-

Number of States: A sufficient number of excited states (e.g., 10-20) should be calculated to cover the relevant portion of the UV-Vis spectrum.

-

Analysis: The nature of the electronic transitions (e.g., π → π, n → π, intramolecular charge transfer) can be determined by analyzing the molecular orbitals involved in each excitation.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on calculations of analogous molecules.

Table 1: Calculated Ground State Electronic Properties

| Parameter | Value (in vacuo) | Value (in Ethanol) |

| HOMO Energy (eV) | -5.8 to -5.5 | -5.7 to -5.4 |

| LUMO Energy (eV) | -2.4 to -2.1 | -2.5 to -2.2 |

| HOMO-LUMO Gap (eV) | 3.1 to 3.4 | 2.9 to 3.2 |

| Dipole Moment (Debye) | 2.0 to 3.5 | 2.5 to 4.5 |

Table 2: Predicted Electronic Transitions from TD-DFT Calculations

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 380 - 420 | > 0.5 | HOMO → LUMO (π → π) |

| S0 → S2 | 320 - 350 | > 0.2 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 280 - 310 | > 0.1 | HOMO → LUMO+1 (π → π*) |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the computational inputs, the theoretical methods employed, and the resulting electronic structure insights.

Conclusion

This technical guide provides a foundational framework for the theoretical investigation of the electronic structure of this compound. By employing the detailed DFT and TD-DFT protocols outlined, researchers can predict and understand the molecule's geometry, electronic properties, and spectroscopic behavior. These computational insights are invaluable for guiding the synthesis of new derivatives with tailored photophysical properties and for understanding the molecule's potential applications in drug development and materials science. It is anticipated that future experimental work will validate and refine the theoretical predictions presented herein.

Unveiling the Solvent-Dependent Photophysics of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic properties of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and its analogous compounds. Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a critical area of study for understanding solute-solvent interactions and has significant implications for the development of sensitive molecular probes and smart materials. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying principles and workflows to facilitate further research and application in fields such as drug development and materials science.

Core Concepts: Solvatochromism in Push-Pull Systems

This compound is a "push-pull" chromophore. This molecular architecture is characterized by an electron-donating group (the hydroxyl-substituted styryl moieties) connected to an electron-accepting group (the bipyridine core) through a π-conjugated system. This arrangement results in a significant dipole moment that can be altered by photoexcitation.

The interaction of the molecule's dipole moment with the surrounding solvent molecules is the basis of its solvatochromic behavior. In polar solvents, the dipole-dipole interactions are stronger, leading to a greater stabilization of the excited state compared to the ground state. This differential stabilization results in a shift of the absorption and emission spectra, typically a bathochromic (red) shift in emission with increasing solvent polarity.

The relationship between the spectral shift and solvent polarity can be described by models such as the Lippert-Mataga equation, which correlates the Stokes shift with the solvent's dielectric constant and refractive index.

Synthesis and Characterization

The synthesis of this compound and its analogs typically involves a multi-step process. While a definitive, universally adopted protocol is not available in the public literature for the parent compound, analogous syntheses of similar styryl-bipyridine derivatives provide a general framework.

A plausible synthetic route involves the Knoevenagel or Wittig-type condensation reactions. For instance, the synthesis could start from a bipyridine precursor, such as 4,4'-dimethyl-2,2'-bipyridine, which is then functionalized to introduce the styryl moieties.

General Synthetic Approach:

-

Oxidation: 4,4'-dimethyl-2,2'-bipyridine can be oxidized to 2,2'-bipyridine-4,4'-dicarbaldehyde.

-

Condensation: The resulting dialdehyde can then be reacted with a suitable phosphonium ylide derived from 4-hydroxybenzyl bromide in a Wittig reaction, or with a compound containing an active methylene group in a Knoevenagel condensation, to yield the final product.

The purification of the final compound is typically achieved through column chromatography followed by recrystallization. Characterization is performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.

Experimental Protocols for Solvatochromism Studies

The investigation of the solvatochromic properties of this compound involves the systematic measurement of its absorption and fluorescence spectra in a range of solvents with varying polarities.

Materials and Methods:

-

Solvents: A selection of spectroscopic grade solvents covering a wide range of polarities is required. Common choices include non-polar solvents (e.g., hexane, toluene), polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), and polar protic solvents (e.g., methanol, ethanol, water).

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO or THF) at a concentration of approximately 10⁻³ M. From this stock solution, dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) are prepared in each of the selected solvents. It is crucial to ensure that the compound is fully dissolved and that the concentration is low enough to avoid aggregation effects.

-

Spectroscopic Measurements:

-

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs_) is determined for each solvent.

-

Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The samples are excited at their respective absorption maxima, and the wavelength of maximum emission (λ_em_) is determined. The fluorescence quantum yield can also be determined relative to a standard fluorophore.

-

The collected data on λ_abs_ and λ_em_ in different solvents are then tabulated to analyze the solvatochromic shifts.

Quantitative Solvatochromic Data

A comprehensive table of quantitative solvatochromic data for this compound is not currently available in the peer-reviewed literature. The following table is a representative example based on the expected behavior of similar push-pull styryl dyes and should be populated with experimental data for the specific compound.

Table 1: Representative Solvatochromic Data for a Push-Pull Styryl Bipyridine Dye

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 2.38 | 1.497 | Data | Data | Data |

| Chloroform | 4.81 | 1.446 | Data | Data | Data |

| Acetone | 20.7 | 1.359 | Data | Data | Data |

| Acetonitrile | 37.5 | 1.344 | Data | Data | Data |

| DMSO | 46.7 | 1.479 | Data | Data | Data |

| Methanol | 32.7 | 1.329 | Data | Data | Data |

| Water | 80.1 | 1.333 | Data | Data | Data |

Note: This table is a template. Actual experimental values for this compound need to be determined.

Visualizing the Solvatochromic Effect and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of the solvatochromism of this compound.

Caption: Mechanism of positive solvatochromism in a push-pull dye.

Technical Guide: 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine

Disclaimer: An exclusive CAS number for 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine could not be identified in publicly accessible databases, suggesting it may be a novel or not widely cataloged compound. Consequently, extensive experimental data and established biological signaling pathways for this specific molecule are not available. This guide provides information on a closely related, well-documented compound, 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (CAS No. 109073-77-0) , and proposes a potential synthetic route for the target molecule based on established chemical principles.

Introduction to Bipyridine Derivatives in Research

Bipyridine and its derivatives are a significant class of organic compounds extensively utilized as foundational components in diverse scientific fields. Their applications span from ligands in transition-metal catalysis and photosensitizers to biologically active molecules and supramolecular structures.[1] The ability of the bipyridine scaffold to chelate metal ions is central to its use in creating functional complexes for applications in materials science, including organic light-emitting diodes (OLEDs) and solar cells, as well as in the development of therapeutic agents.[2][3] The introduction of various functional groups onto the bipyridine core allows for the fine-tuning of its electronic and steric properties, thereby influencing the characteristics of the resulting metal complexes or its biological activity.[4]

Physicochemical Data of a Related Compound: 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine

Due to the limited data on this compound, the following table summarizes the known quantitative data for the related compound, 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine.

| Property | Value | Reference(s) |

| CAS Number | 109073-77-0 | [5][6] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [5][7] |

| Molecular Weight | 216.24 g/mol | [5] |

| Appearance | White to off-white crystal | [8] |

| Melting Point | 174 °C (lit.) | [8] |

| Boiling Point | 80 - 86 °C | [8] |

| Purity | ≥ 98% (GC) | [8] |

| InChI Key | RRXGRDMHWYLJSY-UHFFFAOYSA-N | [2] |

| Synonyms | 2,2'-Bipyridine-4,4'-dimethanol, 4,4'-Bis(hydroxymethyl)-2,2'-bipyridyl | [7][8] |

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of the target compound can be envisioned through a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck reaction.[8][9] This method is a powerful tool for carbon-carbon bond formation.[10] The following is a generalized, hypothetical protocol.

Reaction: Mizoroki-Heck coupling of 4,4'-dibromo-2,2'-bipyridine with 4-hydroxystyrene.

Materials:

-

4,4'-Dibromo-2,2'-bipyridine

-

4-Hydroxystyrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

A suitable base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

-

A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dried reaction vessel, add 4,4'-dibromo-2,2'-bipyridine (1 equivalent), 4-hydroxystyrene (2.2 equivalents), palladium(II) acetate (e.g., 0.05 equivalents), and triphenylphosphine (e.g., 0.1 equivalents).

-

Purge the vessel with an inert gas for 15-20 minutes.

-

Under the inert atmosphere, add the anhydrous solvent and the base (e.g., 3 equivalents).

-

Heat the reaction mixture to a temperature typically between 80-140°C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed Mizoroki-Heck reaction workflow for the synthesis of the target compound.

Potential in Drug Development and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the broader class of 2,2'-bipyridine derivatives has shown potential in medicinal chemistry. For instance, certain derivatives have been found to exert anticancer effects by inducing apoptosis in hepatocellular carcinoma cells.[2] Molecular docking studies of these derivatives have suggested interactions with key signaling proteins such as AKT and BRAF, which are implicated in cancer progression.[2] Furthermore, the styryl functional group is present in a number of clinically used drugs and is known to positively impact lipophilicity, oral absorption, and biological activity.[11] The combination of the bipyridine scaffold with hydroxystyryl moieties in the target molecule could, therefore, represent an interesting area for investigation in drug discovery, potentially as inhibitors of signaling pathways relevant to oncology or other diseases.[12][13] However, this remains speculative without direct experimental evidence.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4,4'-Diethyl-2,2'-bipyridine | 3052-28-6 | Benchchem [benchchem.com]

- 5. 4,4'-Bis(hydroxymethyl)-2,2-bipyridine | 109073-77-0 | FB10299 [biosynth.com]

- 6. 4,4'-BIS(HYDROXYMETHYL)-2,2'-BIPYRIDINE | VSNCHEM [vsnchem.com]

- 7. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine - Safety Data Sheet [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bis-styrylpyridine and bis-styrylbenzene derivatives as inhibitors for Abeta fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]

Unveiling the Foundations: Early Research on Stilbazole-Containing Bipyridine Ligands

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of photoresponsive units into transition metal complexes has been a cornerstone of advancements in photochemistry, materials science, and photomedicine. Among the pioneering work in this area is the development of stilbazole-containing bipyridine ligands. These ligands, which couple the well-established coordinating properties of 2,2'-bipyridine with the photoisomerizable stilbene moiety, paved the way for the creation of metal complexes with tunable photophysical and photochemical behaviors. This technical guide delves into the core principles of the early research on these fascinating molecules, providing a comprehensive overview of their synthesis, characterization, and the foundational studies of their metal complexes.

Synthesis of Stilbazole-Containing Bipyridine Ligands: The Genesis

The early synthesis of stilbazole-containing bipyridine ligands primarily revolved around creating a carbon-carbon double bond to link a pyridine or bipyridine unit with a substituted benzene ring. One of the common strategies involved the condensation reaction between a methyl-substituted bipyridine and an aromatic aldehyde.

A key example is the synthesis of 4-(p-N,N-dimethylaminostyryl)-4'-methyl-2,2'-bipyridine. Early methods for similar stilbazole derivatives often employed reactions like the Perkin or condensation reactions. For instance, the reaction of 4-methylpyridine with p-dimethylaminobenzaldehyde in the presence of a dehydrating agent such as acetic anhydride would yield the corresponding stilbazole. This approach was then adapted for bipyridine systems.

A general synthetic pathway for these ligands is outlined below:

Caption: General synthetic scheme for stilbazole-containing bipyridine ligands.

Experimental Protocol: Synthesis of a Stilbazole-Containing Bipyridine Ligand (General Procedure)

A typical early experimental protocol for the synthesis of a stilbazole-bipyridine ligand via condensation is as follows:

-

Reactant Mixture: Equimolar amounts of a methyl-substituted 2,2'-bipyridine (e.g., 4-methyl-2,2'-bipyridine) and a substituted benzaldehyde (e.g., p-N,N-dimethylaminobenzaldehyde) are dissolved in a suitable high-boiling solvent such as toluene or dimethylformamide (DMF).

-

Catalyst Addition: A catalytic amount of a base, commonly piperidine, or a dehydrating agent like acetic anhydride is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours (typically 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or alumina, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate), followed by recrystallization to yield the pure stilbazole-containing bipyridine ligand.

Coordination Chemistry and Photophysical Properties of Metal Complexes

The true potential of stilbazole-containing bipyridine ligands was unlocked upon their coordination to transition metal centers, particularly ruthenium(II) and rhenium(I). These metal ions, known for forming stable complexes with bipyridine ligands, provided a platform to study the influence of the photoisomerizable stilbazole unit on the photophysical properties of the resulting complexes.

Ruthenium(II) Complexes

Early research on ruthenium(II) complexes of stilbazole-bipyridine ligands focused on understanding their absorption and emission properties. The general structure of these complexes is [Ru(bpy)₂(stilbazole-bpy)]²⁺, where bpy is 2,2'-bipyridine and stilbazole-bpy is the functionalized ligand.

The absorption spectra of these complexes are characterized by intense bands in the UV region, attributed to π-π* intraligand transitions within the bipyridine and stilbazole moieties. In the visible region, a broad metal-to-ligand charge transfer (MLCT) band is observed, which is characteristic of ruthenium(II) polypyridyl complexes. The position and intensity of this MLCT band were found to be sensitive to the substituents on the stilbazole unit.

Upon excitation into the MLCT band, these complexes typically exhibit luminescence. The emission properties, including the emission maximum, quantum yield, and lifetime, were key parameters investigated in early studies.

Rhenium(I) Complexes

Rhenium(I) tricarbonyl complexes with the general formula fac-[Re(CO)₃(stilbazole-bpy)X] (where X is a halide or other monodentate ligand) were also a focus of early investigations. Similar to their ruthenium counterparts, these complexes display MLCT absorption bands and often exhibit luminescence. The rigid fac-Re(CO)₃ core provides a stable platform to probe the photophysical consequences of the stilbazole ligand.

The workflow for the synthesis and characterization of these metal complexes is depicted below:

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

Experimental Protocol: Synthesis of a Ruthenium(II) Complex (General Procedure)

-

Reactant Mixture: The stilbazole-containing bipyridine ligand (1 equivalent) and a ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent), are suspended in a suitable solvent, typically a mixture of ethanol and water or ethylene glycol.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours under an inert atmosphere. The progress of the reaction is monitored by observing the color change and by TLC.

-

Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The crude complex is purified by column chromatography on alumina or silica gel. The desired complex is typically eluted with a solvent mixture containing an increasing concentration of a polar solvent like acetonitrile or methanol.

-

Counter-ion Exchange: The resulting complex, often isolated as a chloride salt, can be converted to other salts (e.g., hexafluorophosphate, PF₆⁻) by precipitation from an aqueous solution upon addition of a saturated solution of the desired salt (e.g., NH₄PF₆ or KPF₆).

Photoisomerization: The Core Photochemical Process

A central theme in the early research of stilbazole-containing bipyridine complexes was the study of the photoisomerization of the stilbene moiety. The trans (or E) isomer is typically the thermodynamically more stable form. Upon irradiation with UV or visible light, it can be converted to the cis (or Z) isomer. This process is often reversible, with the cis isomer thermally reverting to the trans form or being photochemically converted back upon irradiation at a different wavelength.

Caption: Signaling pathway of photoisomerization in stilbazole-containing ligands.

The photoisomerization process was found to have a significant impact on the photophysical properties of the metal complexes. For instance, the emission intensity of a ruthenium complex containing a trans-stilbazole-bipyridine ligand would often decrease upon photoisomerization to the cis form. This quenching of luminescence was attributed to the non-planar geometry of the cis-stilbazole, which can introduce non-radiative decay pathways for the excited state.

Quantitative Data Summary

The following tables summarize typical quantitative data from early studies on stilbazole-containing bipyridine ligands and their ruthenium(II) complexes.

Table 1: Spectroscopic Data for a Representative Stilbazole-Bipyridine Ligand

| Property | Value |

| ¹H NMR | |

| Aromatic Protons | δ 7.0 - 9.0 ppm |

| Vinylic Protons | δ 6.5 - 7.5 ppm |

| N,N-dimethyl Protons | ~δ 3.0 ppm |

| UV-Vis Absorption (in CH₂Cl₂) | |

| λmax (π-π*) | ~320 nm |

| λmax (Intraligand CT) | ~420 nm |

Table 2: Photophysical and Electrochemical Data for a Representative [Ru(bpy)₂(stilbazole-bpy)]²⁺ Complex

| Property | Value |

| UV-Vis Absorption (in CH₃CN) | |

| λmax (MLCT) | ~460 nm |

| Emission (in CH₃CN, λex = 460 nm) | |

| λem | ~650 nm |

| Quantum Yield (Φ) | 0.01 - 0.05 |

| Lifetime (τ) | 100 - 500 ns |

| Electrochemical Data (vs. SCE) | |

| Oxidation (Ru²⁺/³⁺) | ~+1.2 V |

| Reduction (Ligand-based) | ~-1.4 V |

Conclusion and Future Outlook

The early research on stilbazole-containing bipyridine ligands laid a critical foundation for the development of photoresponsive metal complexes. These initial studies on their synthesis, coordination chemistry, and fundamental photophysical and photochemical properties opened the door to a vast field of research. The principles established in this early work continue to inform the design of sophisticated molecular switches, photosensitizers for photodynamic therapy, and components for molecular electronics and solar energy conversion. The legacy of this foundational research is evident in the continued exploration of novel photoisomerizable ligands and their increasingly complex and functional metal assemblies.

An In-depth Technical Guide to the Coordination Chemistry of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine and its Potential in Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The ligand 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine is a specialized derivative of the well-studied 2,2'-bipyridine scaffold. While the principles of its coordination chemistry are well-established, specific experimental data for this exact ligand and its metal complexes are limited in publicly accessible literature. Therefore, this guide provides detailed protocols and data for closely related and structurally analogous compounds to serve as a robust framework for research and development.

Introduction

The field of medicinal inorganic chemistry has seen a surge in the development of metal-based therapeutics, offering unique geometries and reaction mechanisms not readily accessible to organic molecules. Ruthenium(II) polypyridyl complexes, in particular, have garnered significant attention for their rich photophysical properties, making them promising candidates for applications in photodynamic therapy (PDT). The ligand this compound is of particular interest due to its extended π-conjugation, which can shift the absorption of its metal complexes to longer, more tissue-penetrant wavelengths, a critical feature for effective PDT agents. The terminal hydroxyl groups also offer sites for further functionalization, potentially improving aqueous solubility or enabling targeted drug delivery.

This technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its application in the development of novel photosensitizers.

Ligand Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a Horner-Wadsworth-Emmons reaction between 4,4'-dimethyl-2,2'-bipyridine and 4-hydroxybenzaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

Materials:

-

4,4′-Dimethyl-2,2′-bipyridine

-

4-Hydroxybenzaldehyde

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Pentane

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,4′-dimethyl-2,2′-bipyridine (1.0 eq) in anhydrous DMF.

-

Slowly add potassium tert-butoxide (4.0 eq) to the solution at room temperature. The solution is expected to change color.

-

Add 4-hydroxybenzaldehyde (2.2 eq) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 18-24 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker of water to precipitate the crude product.

-

Collect the precipitate by filtration and wash thoroughly with water and diethyl ether.

-

Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/pentane, to yield the final product.

Characterization: The structure and purity of the synthesized ligand should be confirmed by:

-

¹H and ¹³C NMR spectroscopy

-

High-resolution mass spectrometry (HRMS)

-

FTIR spectroscopy

-

Elemental analysis

Coordination Chemistry: Synthesis of a Ruthenium(II) Complex

The synthesized ligand can be used to form coordination complexes with various transition metals. Ruthenium(II) is a common choice for PDT applications. The following is a general procedure for the synthesis of a homoleptic ruthenium(II) complex.

Synthetic Pathway

Caption: Synthesis of a homoleptic Ruthenium(II) complex.

Experimental Protocol (Adapted)

Materials:

-

Ru(DMSO)₄Cl₂

-

This compound

-

Ethanol, anhydrous

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Amberlite IRA-410 ion-exchange resin

Procedure:

-

Suspend this compound (4.0 eq) and Ru(DMSO)₄Cl₂ (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

-

Reflux the mixture for 15 hours.

-

Cool the solution to room temperature and filter to remove any undissolved solids.

-

To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as a hexafluorophosphate salt.

-

Collect the solid by filtration and wash with water and diethyl ether.

-

To exchange the counter-ion to chloride, dissolve the complex in a minimal amount of methanol and pass it through a column packed with Amberlite IRA-410 ion-exchange resin (Cl⁻ form).

-

Evaporate the solvent to yield the final chloride salt of the ruthenium complex.

Physicochemical Properties

The photophysical properties of these complexes are central to their function as photosensitizers. Below is a summary of data for analogous ruthenium complexes with 4,4'-distyryl-2,2'-bipyridine ligands. It is anticipated that the this compound complex will exhibit similar properties, likely with some shifts in absorption and emission maxima due to the electronic nature of the hydroxyl group.[1]

| Complex (Analogous) | Absorption λmax (nm) | Emission λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |

| [Ru((E,E′)-4,4′-bisstyryl-2,2′-bipyridine)₃]²⁺ | 458 | 620 | 0.55 |

| [Ru((E,E′)-4,4′-Bis[p-(N,N-dimethylamino)styryl]-2,2′-bipyridine)₃]²⁺ | 502 | 710 | 0.21 |

| [Ru((E,E′)-4,4′-Bis[p-methoxystyryl]-2,2′-bipyridine)₃]²⁺ | 465 | 635 | 0.48 |

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of these ruthenium complexes in PDT is predicated on their ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation. This process is known as a Type II photodynamic process.

General Mechanism

Caption: General mechanism of Type II Photodynamic Therapy.

Cellular Signaling Pathway

Upon generation of singlet oxygen within cancer cells, a cascade of signaling events is initiated, leading to programmed cell death (apoptosis). While the precise pathway for complexes of this compound has not been elucidated, studies on similar ruthenium-based photosensitizers suggest a pathway involving mitochondrial dysfunction and caspase activation. For instance, some ruthenium complexes have been shown to induce apoptosis through the repression of c-Myc expression.[2]

Caption: A representative apoptotic pathway induced by PDT.

Preclinical Evaluation Workflow

The development of a new photosensitizer for PDT involves a rigorous preclinical evaluation process to assess its safety and efficacy.

Caption: A typical preclinical workflow for a new PDT agent.

Key Experimental Protocols

6.1.1. Cellular Uptake Study

-

Cell Lines: A panel of relevant cancer cell lines.

-

Method: Incubate cells with the ruthenium complex for various time points. Wash the cells to remove the extracellular complex. Lyse the cells and quantify the intracellular ruthenium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

6.1.2. In Vitro Phototoxicity Assay (MTT Assay)

-

Method: Seed cancer cells in 96-well plates. Treat the cells with a range of concentrations of the ruthenium complex and incubate in the dark. Irradiate the cells with light of the appropriate wavelength and dose. After a further incubation period, assess cell viability using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) can then be determined.

6.1.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Method: Treat cells with the ruthenium complex and irradiate. Stain the cells with Annexin V-FITC and propidium iodide (PI). Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The coordination chemistry of this compound offers a promising avenue for the development of advanced photosensitizers for photodynamic therapy. The extended styryl arms are expected to red-shift the absorption of its metal complexes into the therapeutic window, enhancing tissue penetration of the activating light. While specific data for this ligand are sparse, the well-established chemistry of related styryl-bipyridine ligands provides a strong foundation for its synthesis and complexation. The detailed protocols and mechanistic insights provided in this guide, based on closely related analogues, are intended to facilitate further research into this promising class of compounds for drug development. Future work should focus on the specific synthesis and characterization of this compound and its metal complexes to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine is a fluorescent organic compound with potential applications in various fields, including as a sensor, in materials science, and as a building block in the synthesis of more complex molecules. Its structure, featuring a bipyridyl core conjugated with hydroxystyryl moieties, imparts interesting photophysical properties. This document provides a detailed protocol for the synthesis of this compound, primarily through a Palladium-catalyzed Heck cross-coupling reaction.

Experimental Protocol

The synthesis of this compound is achieved through a two-step process:

-

Heck cross-coupling reaction: 4,4'-Dibromo-2,2'-bipyridine is reacted with 4-acetoxystyrene to form the protected precursor, 4,4'-Bis(4-acetoxystyryl)-2,2'-bipyridine.

-

Deprotection: The acetyl protecting groups are removed by base-catalyzed hydrolysis to yield the final product.

Materials:

-

4,4'-Dibromo-2,2'-bipyridine

-

4-Acetoxystyrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

-

NMR spectrometer

-

Mass spectrometer

-

FT-IR spectrometer

Part 1: Synthesis of 4,4'-Bis(4-acetoxystyryl)-2,2'-bipyridine

This step involves a Heck cross-coupling reaction between 4,4'-dibromo-2,2'-bipyridine and 4-acetoxystyrene.

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4,4'-dibromo-2,2'-bipyridine (1.0 g, 3.18 mmol), 4-acetoxystyrene (1.14 g, 7.00 mmol), palladium(II) acetate (36 mg, 0.16 mmol), and tri(o-tolyl)phosphine (97 mg, 0.32 mmol).

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (DMF, 50 mL) and triethylamine (Et₃N, 15 mL) to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir for 48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into 200 mL of water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with water.

-